molecular formula C20H17BrO6 B2636311 Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-22-0

Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2636311
CAS No.: 315237-22-0
M. Wt: 433.254
InChI Key: WRXYZAQNPOFMBV-UHFFFAOYSA-N
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Description

Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C20H17BrO6. This compound is notable for its unique structure, which includes a benzofuran core, a benzyloxy group, and a bromine atom. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the use of acid catalysts or base-induced cyclization.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with the benzofuran derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-hydroxyethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyethoxy group instead of a benzyloxy group.

    Methyl 5-(2-methoxyethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate: Contains a methoxyethoxy group.

    Methyl 5-(2-(benzyloxy)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of both the benzyloxy and bromine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-12-19(20(23)24-2)14-8-17(15(21)9-16(14)27-12)25-11-18(22)26-10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYZAQNPOFMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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